

# A Technical Guide to the Physicochemical Properties of Penta-L-lysine

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Penta lysine

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This document provides an in-depth analysis of the core physicochemical properties of penta-L-lysine (Lys-Lys-Lys-Lys-Lys), a cationic pentapeptide. Its unique characteristics, primarily driven by the high density of primary amine groups, make it a subject of significant interest in fields ranging from biochemistry to drug delivery systems.

## Core Molecular and Physical Properties

Penta-L-lysine is a homooligomer consisting of five L-lysine residues joined by peptide bonds. Its structure is defined by a single alpha-carboxyl group, a single alpha-amino group, and five epsilon-amino groups on the side chains. This composition dictates its molecular weight, charge, and reactivity.

The fundamental molecular properties of penta-L-lysine are summarized below. These values are computationally derived and widely accepted in chemical literature.

Property	Value	Source
Molecular Formula	C <sub>30</sub> H <sub>62</sub> N <sub>10</sub> O <sub>6</sub>	<a href="#">[1]</a> <a href="#">[2]</a>
Molecular Weight	658.89 g/mol	<a href="#">[2]</a>
Exact Mass	658.4854 g/mol	<a href="#">[2]</a>
Canonical SMILES	<chem>NCCCCC(C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)O)O)N</chem>	
Synonyms	Lys-Lys-Lys-Lys-Lys, KKKKK, Lys5	<a href="#">[1]</a> <a href="#">[3]</a>

## Acid-Base Properties and Charge Distribution

The most critical physicochemical properties of penta-L-lysine stem from its nature as a polyprotic acid. It possesses seven ionizable groups: one C-terminal carboxyl group, one N-terminal amino group, and five side-chain ε-amino groups. The protonation state of these groups, and thus the net charge of the peptide, is highly dependent on the pH of the surrounding medium.[\[4\]](#)

The pKa is the pH at which 50% of a specific ionizable group is in its protonated form and 50% is in its deprotonated form. The charge of the peptide can be calculated at any given pH using the Henderson-Hasselbalch equation.[\[5\]](#) Standard pKa values for the functional groups in peptides are well-established.

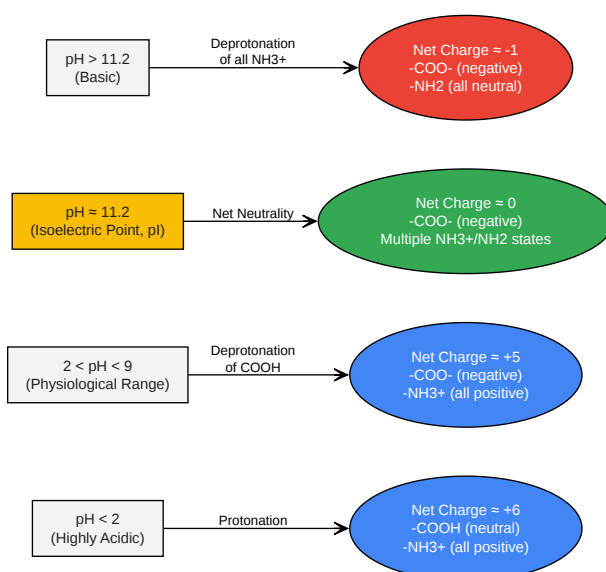
Ionizable Group	Typical pKa Value	Charge when Protonated	Charge when Deprotonated
C-Terminal $\alpha$ -carboxyl (-COOH)	~2.18	0	-1
N-Terminal $\alpha$ -amino (-NH <sub>3</sub> <sup>+</sup> )	~8.95	+1	0
Lysine Side Chain $\epsilon$ -amino (-NH <sub>3</sub> <sup>+</sup> )	~10.53	+1	0

Note: These pKa values are for individual amino acids and can be influenced by the peptide's microenvironment and proximity to other charged groups.<sup>[6]</sup><sup>[7]</sup>

The isoelectric point (pI) is the pH at which the peptide carries no net electrical charge.<sup>[8]</sup> Due to its six amino groups and one carboxyl group, penta-L-lysine is highly basic. Its net charge transitions from highly positive at acidic pH to neutral at its pI, and finally to a negative charge at very high pH. The theoretical isoelectric point for penta-L-lysine is approximately 11.2.<sup>[9]</sup>

The net charge at a given pH determines the peptide's behavior in solution, including its solubility and interaction with other molecules.<sup>[10]</sup> At physiological pH (~7.4), all six amino groups are protonated (charge +6) and the carboxyl group is deprotonated (charge -1), resulting in a net charge of +5.

The following diagram illustrates the relationship between pH and the net charge of penta-L-lysine.



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**Caption:** Net charge of penta-L-lysine at different pH ranges.

Penta-L-lysine is a hydrophilic peptide. Its high charge at most physiological pH values contributes to its good solubility in aqueous solutions. While specific quantitative data for penta-L-lysine is not readily available, related poly-lysine compounds are highly soluble in water, often at concentrations of 50 mg/mL or more.<sup>[11]</sup> It is typically supplied as a lyophilized powder, which may be a salt (e.g., hydrobromide or hydrochloride) to improve crystallinity and handling.

## Experimental Protocols

Accurate determination of physicochemical properties requires standardized experimental procedures. Below are representative protocols for key analyses of penta-L-lysine.

Isoelectric focusing separates molecules based on their pI.<sup>[12]</sup> A pH gradient is established in a gel, and when an electric field is applied, the peptide migrates until it reaches the pH that equals its pI, where its net charge is zero and migration ceases.<sup>[8]</sup>

Methodology:

- **Gel Preparation:** A polyacrylamide or agarose gel is prepared containing carrier ampholytes, which are small molecules that establish a stable pH gradient when subjected to an electric field.

- **Sample Preparation:** Dissolve lyophilized penta-L-lysine in deionized water to a final concentration of 1-2 mg/mL.
- **Sample Application:** Apply 5-10  $\mu$ L of the penta-L-lysine solution to the IEF gel. Also apply a pI marker standard mixture containing proteins of known isoelectric points.
- **Focusing:** Place the gel in an electrophoresis chamber and apply a voltage according to the manufacturer's instructions. The voltage causes the carrier ampholytes to migrate and form the pH gradient, and the sample molecules to migrate to their pI.
- **Staining:** After focusing is complete (typically several hours), fix the proteins in the gel using a trichloroacetic acid solution and then visualize with a protein stain such as Coomassie Brilliant Blue.
- **Analysis:** Determine the migration distance of the penta-L-lysine band. Create a standard curve by plotting the pI of the markers against their migration distance. Use this curve to interpolate the pI of penta-L-lysine.

Titration can be used to determine the pKa values of the ionizable groups. This involves monitoring the pH of a penta-L-lysine solution as a strong base (e.g., NaOH) is added incrementally.

#### Methodology:

- **Sample Preparation:** Accurately weigh approximately 10-15 mg of penta-L-lysine and dissolve it in a known volume (e.g., 20 mL) of degassed, deionized water.
- **Initial Acidification:** Adjust the initial pH of the solution to  $\sim$ 1.5 by adding a small amount of standardized 0.1 M HCl. This ensures all ionizable groups are fully protonated.
- **Titration Setup:** Place the solution in a jacketed beaker with a calibrated pH electrode and a magnetic stirrer. Use a micro-burette to add a standardized solution of 0.1 M NaOH.
- **Titration Process:** Add the NaOH titrant in small, precise increments (e.g., 0.02 mL). Record the pH value after each addition, allowing the reading to stabilize.

- **Data Analysis:** Plot the pH versus the volume of NaOH added. The resulting titration curve will show buffer regions and equivalence points. The midpoint of each buffer region (the point of half-equivalence) corresponds to the pKa of an ionizable group. Given the overlapping pKa values of the six amino groups, deconvolution of the curve may require specialized software.

The following diagram illustrates a generalized workflow for the physicochemical characterization of penta-L-lysine.



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**Caption:** Experimental workflow for physicochemical characterization.

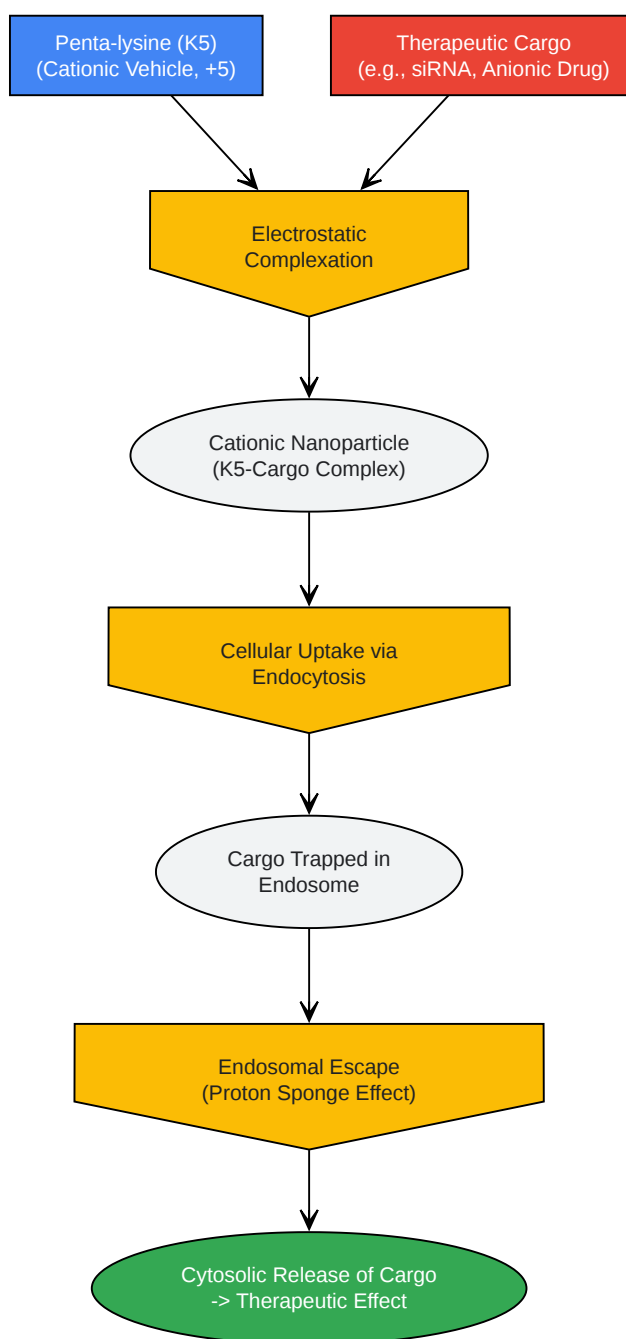
## Applications in Drug Development

The highly cationic nature of penta-L-lysine at physiological pH is the primary driver of its use in biomedical applications, particularly in the design of delivery systems for therapeutic agents.

Poly-lysine and lysine-rich peptides are widely explored as non-viral vectors for gene delivery and as carriers for drugs.<sup>[13]</sup> Their positive charge facilitates several key steps in the delivery process:

- **Complexation:** They can electrostatically interact with negatively charged cargo, such as nucleic acids (DNA, siRNA) or certain anionic drugs, condensing them into nanoparticles.
- **Cellular Interaction:** The resulting cationic complexes can interact favorably with the negatively charged proteoglycans on the surface of cell membranes, promoting cellular uptake (internalization).<sup>[13]</sup><sup>[14]</sup>
- **Endosomal Escape:** Once inside the cell within an endosome, the high density of amine groups can act as a "proton sponge." This buffering capacity can lead to endosomal swelling and rupture, releasing the therapeutic cargo into the cytoplasm.

The diagram below outlines the logical pathway for using penta-L-lysine as a drug delivery vehicle.



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**Caption:** Logical pathway of penta-L-lysine in drug delivery.

In summary, penta-L-lysine's well-defined structure and predictable charge behavior make it a valuable tool for researchers. Its physicochemical properties, particularly its high isoelectric point and cationic nature, are central to its function and application in the development of advanced therapeutic delivery systems.



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- To cite this document: BenchChem. [A Technical Guide to the Physicochemical Properties of Penta-L-lysine]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15563175#what-are-the-physicochemical-properties-of-penta-lysine]

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